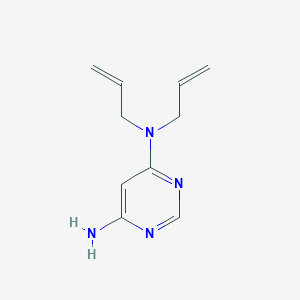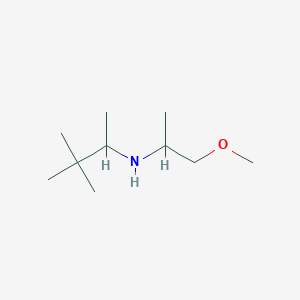![molecular formula C10H7F3N4O2S B1531954 2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1221724-47-5](/img/structure/B1531954.png)
2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C10H7F3N4O2S. It has a molecular weight of 304.25 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and density are not available in the sources .Scientific Research Applications
Synthesis and Anticancer Potential
The synthesis of novel pyridine derivatives incorporating 1,3,4-thiadiazol moieties has been explored due to their promising anticancer properties. A study by Hafez and El-Gazzar (2020) synthesized a series of pyridine and 1,3,4-thiadiazol derivatives, demonstrating significant in vitro antitumor activity against various cancer cell lines, including liver, colon, and breast cancer. The antitumor efficacy of these compounds was notably higher than that of doxorubicin for certain derivatives, indicating the potent anticancer potential of these synthesized molecules Hafez & El-Gazzar, 2020.
Microwave-Assisted Synthesis
Li and Chen (2008) developed a simple and efficient microwave-assisted method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds. This approach offers advantages in terms of reaction time and yield, presenting a convenient alternative to conventional synthesis methods. Such advancements in synthetic techniques contribute to the broader applicability and exploration of these compounds in scientific research Li & Chen, 2008.
Novel Compounds and Chemical Analysis
AL-Gwady (2009) reported the preparation of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA) using both conventional and microwave techniques, followed by the synthesis of 5-(substituted-1,3,4-thiadiazol-2-yl) carbamates derivatives. These compounds were characterized by IR spectroscopy, showcasing the versatility and chemical diversity achievable with thiadiazole derivatives AL-Gwady, 2009.
Material Science Applications
In material science, Zhao et al. (2020) introduced a 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine compound with high triplet energy levels, suitable as a host for blue thermally activated delayed fluorescence (TADF) devices. This demonstrates the potential of pyridine and thiadiazole derivatives in developing advanced materials for optoelectronic applications Zhao et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2S/c11-10(12,13)5-19-9(18)15-8-17-16-7(20-8)6-3-1-2-4-14-6/h1-4H,5H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVFAXOVGGIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151932 | |
| Record name | 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221724-47-5 | |
| Record name | 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)

![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)

![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)


![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)

![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)


